1-(Methylthio)-3-pentanone

Flavor chemistry Organoleptic profiling Food ingredient procurement

1-(Methylthio)-3-pentanone (CAS 66735-69-1, molecular formula C6H12OS, MW 132.22 g/mol) is a sulfur-containing ketone classified as an aliphatic methylthio-ketone. The compound bears a methylthio (–SCH3) substituent at the terminal carbon of the 3-pentanone backbone, placing the carbonyl at position 3 rather than position 2 as in its lower homolog.

Molecular Formula C6H12OS
Molecular Weight 132.23 g/mol
CAS No. 66735-69-1
Cat. No. B3055761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylthio)-3-pentanone
CAS66735-69-1
Molecular FormulaC6H12OS
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCCC(=O)CCSC
InChIInChI=1S/C6H12OS/c1-3-6(7)4-5-8-2/h3-5H2,1-2H3
InChIKeyLEZZIANNWFYCND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methylthio)-3-pentanone (CAS 66735-69-1): Procurement-Grade Identity and Physicochemical Baseline for Scientific Selection


1-(Methylthio)-3-pentanone (CAS 66735-69-1, molecular formula C6H12OS, MW 132.22 g/mol) is a sulfur-containing ketone classified as an aliphatic methylthio-ketone [1]. The compound bears a methylthio (–SCH3) substituent at the terminal carbon of the 3-pentanone backbone, placing the carbonyl at position 3 rather than position 2 as in its lower homolog. It is a colorless to pale yellow clear liquid with an estimated boiling point of 197–200 °C at 760 mmHg, specific gravity of 0.987–0.993 at 25 °C, refractive index of 1.467–1.473 at 20 °C, and an estimated logP (o/w) of 1.156 [2]. The substance is listed in the EU Flavouring Substances register under FL No. 12.181 and carries FDA UNII 1D904C7W5B, confirming regulatory recognition for food flavoring applications . Described in trade literature as nature-identical, it has been analytically confirmed in radish (Raphanus sativus), kohlrabi (Brassica oleracea var. gongylodes), and tomato paste [3]. The published research literature on this compound is limited; the strongest differentiation evidence derives from cross-study comparisons of organoleptic profile, bioactivity selectivity, and physicochemical properties against closely related methylthio-ketone and sulfur-volatile analogs.

Why 1-(Methylthio)-3-pentanone Cannot Be Generically Substituted by Lower or Higher Methylthio-Ketone Homologs


Within the methylthio-ketone series, seemingly minor structural alterations — a single methylene shift in the carbon backbone, relocation of the carbonyl from position 2 to position 3, or chain elongation to the octanone homolog — produce sharply divergent organoleptic profiles, volatility characteristics, and biological interaction patterns that render generic interchange scientifically unsound. The 3-pentanone backbone positions the carbonyl adjacent to an ethyl group rather than a methyl group as in the 2-butanone analog, altering both the electronic environment of the ketone and the steric presentation of the methylthio side chain [1]. These molecular differences manifest as quantifiable shifts in logP, vapor pressure, and flavor character that directly impact formulation performance, sensory outcome, and experimental reproducibility in bioactivity assays [2]. The evidence compiled below demonstrates that 1-(methylthio)-3-pentanone occupies a distinct and non-substitutable position relative to 1-(methylthio)-2-butanone (lower homolog), 1-(methylthio)octan-3-one (higher homolog), dimethyl trisulfide (co-occurring sulfur volatile with overlapping but divergent bioactivity), and the parent 3-pentanone scaffold.

Quantitative Differential Evidence: 1-(Methylthio)-3-pentanone vs. Closest Analogs for Procurement Decision Support


Flavor Character and Usage-Level Differentiation vs. 1-(Methylthio)-2-butanone (CAS 13678-58-5)

1-(Methylthio)-3-pentanone delivers a sour and cheesy organoleptic profile recommended for savory vegetable and hydrolyzed vegetable protein (HVP) flavors at a usage level of 0.1–1.0 ppm [1]. In contrast, its immediate lower homolog 1-(methylthio)-2-butanone (CAS 13678-58-5, FEMA 3207) presents mushroom, garlic, radish, and horseradish notes with metallic, vegetative nuances at a FEMA-reported usage level of 1.0 mg/kg in seasonings, sauces, and soups [2]. The carbonyl position shift from C-2 to C-3 fundamentally alters the odor character from alliaceous/pungent to dairy/fermented, precluding functional interchange in flavor formulations where cheesy or sour dairy notes are required versus sharp, sulfurous-alliaceous impact.

Flavor chemistry Organoleptic profiling Food ingredient procurement

Bioactivity Selectivity: 1-(Methylthio)-3-pentanone vs. Dimethyl Trisulfide in Microbial Volatile Interaction Assays

In a controlled study of Burkholderia ambifaria volatile emissions, pure dimethyl trisulfide (DMTS) applied at high concentrations produced significant fungal growth reduction against Rhizoctonia solani and Alternaria alternata, while 1-methylthio-3-pentanone did not exhibit this antifungal activity [1]. However, both compounds — along with o-aminoacetophenone — increased resistance of Escherichia coli to aminoglycoside antibiotics (gentamicin and kanamycin) [1][2]. This functional uncoupling means that 1-methylthio-3-pentanone modulates bacterial antibiotic susceptibility without the confounding antifungal effect exhibited by DMTS, a critical distinction for researchers investigating structure-activity relationships in microbial volatile signaling or seeking a selective tool compound for aminoglycoside resistance studies.

Microbial volatile bioactivity Antibiotic resistance modulation Burkholderia ambifaria metabolomics

Physicochemical Partitioning and Volatility Shift Induced by Methylthio Substitution on the 3-Pentanone Scaffold

The introduction of the –SCH3 group onto the terminal carbon of 3-pentanone produces a dramatic shift in physicochemical properties relative to the unsubstituted parent ketone. 1-(Methylthio)-3-pentanone exhibits an estimated logP (o/w) of 1.16–1.86, a boiling point of approximately 200 °C at 760 mmHg, and a vapor pressure of approximately 0.32 mmHg at 25 °C [1]. By comparison, unsubstituted 3-pentanone (CAS 96-22-0) has a logP of 0.90, boils at ~102 °C, and exerts a vapor pressure of ~35.8 mmHg at 25 °C . The methylthio substitution thus increases lipophilicity by approximately 0.3–0.9 logP units while reducing volatility by approximately 110-fold (vapor pressure ratio ~35.8/0.32). The lower homolog 1-(methylthio)-2-butanone (CAS 13678-58-5) shows intermediate properties: logP 1.33, boiling point 52–53 °C at 8 mmHg, vapor pressure 2.32 mmHg at 25 °C . These systematic differences in partitioning and headspace partitioning behavior directly affect flavor release kinetics, headspace concentration in packaged products, and extraction efficiency in analytical workflows.

Physicochemical profiling Volatility prediction Partition coefficient comparison

Estimated Dietary Exposure (MSDI) Differentiation vs. 1-(Methylthio)-2-butanone as a Proxy for Market Adoption Breadth

The Maximised Survey-derived Daily Intake (MSDI-EU) value for 1-(methylthio)-3-pentanone is reported as 0.12 μg/capita/day [1], which is approximately 32-fold higher than the MSDI-EU of 0.0037 μg/capita/day reported for 1-(methylthio)-2-butanone [2]. MSDI values reflect the estimated per capita daily intake based on industry-reported production volumes and usage levels; a higher MSDI generally correlates with broader food category penetration and larger aggregate production volume. This difference suggests that the pentanone homolog has achieved substantially wider commercial deployment across food categories than the butanone analog, making it the more logistically accessible and supply-chain-established choice for industrial flavor procurement.

Dietary exposure assessment Flavor ingredient safety Procurement volume estimation

Natural Occurrence Verification and Nature-Identical Status vs. the Octanone Homolog

1-(Methylthio)-3-pentanone has been analytically confirmed by GC-MS in steam distillates of fresh radish from Japanese, Kenyan, and Korean origins [1][2], in kohlrabi at approximately 0.1 mg/kg [3], and in tomato paste volatiles [4], establishing a multi-matrix natural occurrence profile that supports its designation as a nature-identical flavoring substance. The higher homolog 1-(methylthio)octan-3-one (CAS 61837-77-2) was identified alongside it in tomato paste [4] but presents a distinctly different flavor profile — oxidized citrus, tomato vine, vegetable peel, and blue cheese at 5 ppm in water [5] — and has not been reported in radish or kohlrabi, indicating a narrower natural occurrence distribution. For formulators requiring a nature-identical sulfur-ketone with documented presence across multiple botanically diverse food sources (cruciferous vegetables, root vegetables, and processed fruit products), 1-(methylthio)-3-pentanone offers superior natural-occurrence documentation.

Natural occurrence authentication Nature-identical flavor labeling Food authenticity

Procurement-Relevant Application Scenarios for 1-(Methylthio)-3-pentanone Based on Verified Differential Evidence


Savory Dairy and HVP Flavor Formulation Requiring Nature-Identical Sulfur-Ketone Notes

Flavor houses developing cheese, sour cream, or hydrolyzed vegetable protein (HVP) savory flavor formulations should specify 1-(methylthio)-3-pentanone (CAS 66735-69-1) rather than the more pungent 1-(methylthio)-2-butanone when the target sensory profile requires sour, cheesy, and fermented dairy facets rather than alliaceous, radish-like, or mushroom notes. The recommended usage range of 0.1–1.0 ppm in savory vegetable and HVP applications [1] is supported by EU DG SANTE listing under FL No. 12.181 and established food category usage data spanning dairy products (average 0.2 mg/kg, maximum 1.0 mg/kg), processed vegetables, confectionery, bakery wares, meat products, and beverages [2]. The compound's nature-identical status — confirmed by GC-MS detection in radish, kohlrabi, and tomato paste [3] — supports clean-label and natural flavor positioning in jurisdictions requiring analytical evidence of natural occurrence.

Microbial Volatile Organic Compound (mVOC) Research: Selective Aminoglycoside Resistance Modulation Without Antifungal Confounding

Investigators studying bacterial volatile-mediated antibiotic resistance should select 1-methylthio-3-pentanone over dimethyl trisulfide (DMTS) as a pure test compound when the experimental objective is to isolate aminoglycoside resistance induction effects in E. coli without simultaneously introducing antifungal activity against Rhizoctonia solani or Alternaria alternata. The 2013 Journal of Chemical Ecology study by Groenhagen et al. demonstrated that while both compounds increase resistance to gentamicin and kanamycin, only DMTS additionally suppresses fungal growth [4]. This functional selectivity makes 1-methylthio-3-pentanone the preferred tool compound for mechanistic studies of bacterial resistance modulation where fungal growth inhibition would represent an experimental confound. Researchers should note the limited published literature on this specific compound and incorporate appropriate purity verification (recommended assay ≥95% [2]) and GC-MS identity confirmation in their experimental protocols.

Authenticity and Adulteration Testing of Cruciferous Vegetable-Derived Natural Flavor Extracts

Quality control and authenticity laboratories analyzing natural flavor extracts derived from radish, kohlrabi, or related Brassicaceae species should include 1-(methylthio)-3-pentanone as a positive marker compound in their GC-MS volatile profiling panels. Its confirmed presence across Japanese, Kenyan, and Korean radish varieties [3] and in kohlrabi at approximately 0.1 mg/kg [5] makes it a robust, multi-origin authenticity marker. The compound's diagnostic utility is enhanced by its co-occurrence pattern: in radish distillates, it appears alongside methyl methanethiolsulfinate as one of the two major volatile sulfur products [3], while in tomato paste it co-occurs with the higher homolog 1-(methylthio)octan-3-one [6]. Absence of 1-(methylthio)-3-pentanone in a product labeled as natural radish or kohlrabi extract may indicate adulteration, over-processing, or substitution with synthetic alternatives lacking this specific sulfide-ketone marker.

Flavor Release and Shelf-Life Modeling: Low-Volatility Sulfur-Ketone for Extended-Release Formulations

Product developers designing long-shelf-life savory food products where sustained sulfur-ketone flavor impact is required should evaluate 1-(methylthio)-3-pentanone based on its significantly lower vapor pressure (0.32 mmHg at 25 °C [2]) compared to alternative methylthio-ketones such as 1-(methylthio)-2-butanone (2.32 mmHg at 25 °C) or the parent 3-pentanone scaffold (35.8 mmHg at 25 °C) . The approximately 110-fold reduction in vapor pressure versus 3-pentanone translates to slower headspace depletion and extended olfactory persistence in packaged goods. Combined with its higher logP (1.16–1.86 vs. 0.90 for 3-pentanone), the compound will preferentially partition into the food matrix lipid phase rather than the headspace, making it particularly suitable for fat-containing savory products (meat products, dairy-based sauces, confectionery with fat-based flavor delivery systems) where prolonged flavor retention is a key quality parameter.

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